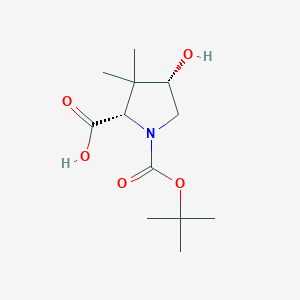

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline

Descripción general

Descripción

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl (boc) group, a component of the compound, is known to act as a protecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The mode of action of this compound is likely related to its Boc group. The Boc group is known to protect functional groups in a molecule during chemical reactions . This allows for selective reactions to occur without affecting the protected group. Once the desired reactions are complete, the Boc group can be removed, revealing the original functional group .

Biochemical Pathways

The boc group’s role as a protecting group suggests it may be involved in various biochemical transformations .

Pharmacokinetics

The boc group’s role as a protecting group suggests it may influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is likely related to its Boc group. As a protecting group, the Boc group allows for selective chemical reactions to occur without affecting the protected functional group . This can lead to the synthesis of specific molecules or compounds.

Action Environment

The boc group’s role as a protecting group suggests it may be influenced by various environmental factors .

Actividad Biológica

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline (commonly referred to as Boc-DHP) is a proline derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions in biological systems. This article explores the biological activity of Boc-DHP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.3 g/mol

- CAS Number : 174060-99-2

Mechanisms of Biological Activity

Boc-DHP exhibits various biological activities that can be attributed to its structural properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, allowing it to interact effectively with biological targets.

1. Inhibition of Protein Interactions

Research indicates that Boc-DHP can inhibit specific protein-protein interactions (PPIs), particularly in pathways related to oxidative stress and inflammation. For instance, studies have shown that modifications in the proline structure can significantly affect the binding affinity to target proteins involved in cellular signaling pathways .

2. Neuroprotective Effects

Boc-DHP has been investigated for its neuroprotective properties. It has been suggested that the compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems further supports its potential in treating neurological disorders .

Research Findings and Case Studies

A variety of studies have explored the biological activity of Boc-DHP, revealing promising results across different applications.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

A study published in MDPI examined the effects of Boc-DHP on neuronal cell lines under oxidative stress conditions. The results indicated that treatment with Boc-DHP led to a significant decrease in cell death and an increase in cell viability compared to untreated controls. This suggests that Boc-DHP may exert protective effects by enhancing cellular antioxidant defenses .

Case Study: Antitumor Potential

Another investigation focused on the antitumor properties of Boc-DHP derivatives. The study revealed that certain modifications of Boc-DHP enhanced its cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents based on this compound .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-Pro-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for the amino group of proline. This protection allows for selective reactions without interfering with other functional groups present in the peptide chain. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.

Drug Development

The compound has been utilized as a precursor in the synthesis of various bioactive compounds. For instance, it has been incorporated into the synthesis of novel piperazine derivatives that exhibit potential therapeutic effects against cancer and other diseases. The incorporation of Boc-D-Pro-OH allows for enhanced solubility and stability of these compounds .

Chiral Auxiliary

Due to its chiral nature, Boc-D-Pro-OH can act as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities.

Bioconjugation

The compound is also explored for bioconjugation applications, where it can be linked to various biomolecules (like proteins or nucleic acids) to enhance their stability or introduce new functionalities. This is particularly useful in the development of targeted drug delivery systems .

Case Studies

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent peptide coupling or functionalization.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 0°C, 2 hr | 95% | |

| 4 M HCl in dioxane | Room temperature, 2 hr | 90% |

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

Oxidation of the Hydroxyl Group

The 4-hydroxy group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 0°C, 1 hr | 4-Oxo-proline derivative | 78% | |

| CrO₃ | Acetic acid, 60°C, 3 hr | Carboxylic acid | 65% |

Note : Steric hindrance from the 3,3-dimethyl groups slows oxidation kinetics compared to unmodified proline derivatives.

Esterification and Transesterification

The carboxylic acid moiety is esterified to improve solubility or enable further reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-tert-butyl-N,N-diisopropylisourea | DCM, 25°C, 12 hr | tert-Butyl ester | 68% | |

| CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | Methyl ester | 85% |

Coupling Reactions

The deprotected amine participates in peptide bond formation.

| Coupling Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HATU/DIPEA | DMF, 25°C, 1 hr | Boc-L-tert-leucinyl conjugate | 92% | |

| DCC/HOBt | THF, 0°C → 25°C, 24 hr | Peptide macrocycles | 75% |

Example : Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid under HATU conditions forms hybrid structures for VHL-targeted PROTACs .

Stereochemical Modifications

The hydroxyl group’s configuration can be inverted using Mitsunobu or lactonization strategies.

| Method | Reagents | Configuration | Yield | Reference |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, THF, 25°C, 12 hr | (4R)-epimer | 71% | |

| Lactonization | LiOH, H₂O/THF, 25°C, 2 hr | (4S)-retained | 89% |

Sulfonation and Fluorination

The hydroxyl group is converted to sulfonyl fluorides or fluorinated derivatives for covalent inhibition studies.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholinosulfur trifluoride | DCM, −10°C → 25°C, 6 hr | 4-Fluoro derivative | 63% | |

| SOCl₂, then KF | THF, reflux, 8 hr | Sulfonyl fluoride | 55% |

Hydrogenation and Reduction

The compound’s methylene or ketone groups are reduced under catalytic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | MeOH, 25°C, 12 hr | Saturated proline derivative | 80% | |

| NaBH₄ | EtOH, 0°C, 1 hr | Secondary alcohol | 70% |

Key Structural Insights:

Propiedades

IUPAC Name |

(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBNVGMWMAGJM-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444463 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174060-99-2 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.